molecular formula C23H26N2O4 B2411335 6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one CAS No. 849526-61-0

6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one

Cat. No.: B2411335
CAS No.: 849526-61-0
M. Wt: 394.471
InChI Key: OMMKLWMWENJQGN-UHFFFAOYSA-N
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Description

6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties .

Properties

IUPAC Name

6-ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-3-16-12-20-17(13-23(27)29-22(20)14-21(16)26)15-24-8-10-25(11-9-24)18-4-6-19(28-2)7-5-18/h4-7,12-14,26H,3,8-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMKLWMWENJQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammation-related conditions.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one involves its interaction with various molecular targets and pathways:

Biological Activity

6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one, a synthetic compound belonging to the chromen-2-one class, has garnered attention for its biological activities , particularly its neuroprotective and anti-inflammatory properties. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structure

The compound features a chromen-2-one backbone with an ethyl group at position 6, a hydroxyl group at position 7, and a piperazine moiety linked via a methylene bridge. This structural configuration is crucial for its interaction with biological targets.

Synthesis

The synthesis typically involves the following steps:

  • Starting Materials : 6-Ethyl-7-hydroxy-4-methylcoumarin and 4-(4-methoxyphenyl)piperazine.
  • Reaction Conditions : Conducted in solvents like ethanol or methanol with catalysts such as p-toluenesulfonic acid.
  • Key Reaction : A nucleophilic substitution reaction forms the final product.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of this compound. The compound interacts with serotonin receptors, particularly 5-HT1A and 5-HT2A , which are implicated in mood regulation and neuroprotection .

The neuroprotective mechanism includes:

  • Modulation of the NF-kB inflammatory pathway .
  • Inhibition of endoplasmic reticulum stress and apoptosis, which are critical in neurodegenerative conditions.

Anti-inflammatory Properties

The compound also exhibits significant anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various cell models .

Comparative Activity

A comparative analysis with other derivatives of chromen-2-one reveals that modifications in the piperazine moiety can significantly affect biological activity. For instance, derivatives with different substituents on the piperazine ring demonstrated varying affinities for serotonin receptors, indicating structure-activity relationships (SAR) that are crucial for therapeutic applications .

Biological Activity Summary

Activity TypeMechanism/TargetReference
Neuroprotection5-HT1A/5-HT2A receptor modulation
Anti-inflammatoryNF-kB pathway inhibition
AntioxidantScavenging free radicals

Structure-Activity Relationship (SAR)

Compound VariantKi (nM)Activity Description
6-Ethyl-7-hydroxy derivative0.78High affinity for 5-HT1A receptor
Piperazine derivative with bromophenyl0.57Comparable to reference agonists
Unmodified chromen derivative>100Low biological activity

Study on Neuroprotective Effects

In a study investigating the neuroprotective effects of chromen derivatives, 6-Ethyl-7-hydroxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one was administered to neuronal cell cultures subjected to oxidative stress. Results indicated a significant reduction in cell death and a marked decrease in reactive oxygen species (ROS) levels compared to control groups .

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound involved in vitro assays where it was shown to significantly reduce the secretion of TNF-alpha and IL-6 from activated macrophages, demonstrating its potential as an anti-inflammatory agent.

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